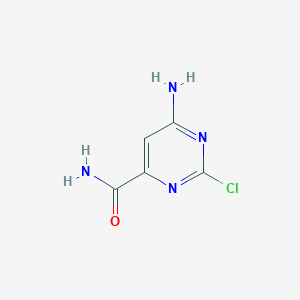

6-Amino-2-chloropyrimidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-2-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRDRMDVWPOPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286813 | |

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500352-09-0 | |

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-chloropyrimidine-4-carboxamide: A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-chloropyrimidine-4-carboxamide (CAS No. 500352-09-0), a pivotal heterocyclic building block in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore its synthetic utility and inherent reactivity, and illuminate its application as a versatile scaffold in the synthesis of targeted therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this compound. Methodologies for analysis and critical safety protocols are also detailed to ensure both scientific integrity and safe laboratory practice.

The Strategic Importance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of therapeutic drug design, largely due to its prevalence as a critical endogenous component of DNA and RNA[1]. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of novel therapeutics. The pyrimidine ring system is synthetically accessible and structurally diverse, leading to its widespread application in compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1]. Its structure allows it to act as a bioisostere for other aromatic systems, often improving medicinal chemistry properties, while the nitrogen atoms provide key hydrogen bonding points for target engagement[1][2]. 6-Amino-2-chloropyrimidine-4-carboxamide embodies this potential, offering multiple reactive sites for the strategic construction of complex, biologically active molecules.

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and screening. 6-Amino-2-chloropyrimidine-4-carboxamide is a solid with a high melting point, indicative of a stable, planar structure with potential for strong intermolecular interactions.

| Property | Value | Source |

| CAS Number | 500352-09-0 | [3][4] |

| Molecular Formula | C₅H₅ClN₄O | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| Exact Mass | 172.0151885 Da | [3] |

| Appearance | Off-white solid/powder | [5] |

| Melting Point | >300°C | [3] |

| Topological Polar Surface Area (TPSA) | 94.9 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis, Reactivity, and Mechanistic Considerations

The true value of 6-Amino-2-chloropyrimidine-4-carboxamide lies in its designed reactivity, which allows for its use as a versatile intermediate. The presence of a chloro group at the C2 position, an amino group at C6, and a carboxamide at C4 creates a scaffold with distinct points for chemical modification.

Synthetic Strategy Overview

While specific, detailed syntheses of this exact molecule are proprietary, its structure suggests a logical synthetic pathway common for pyrimidine derivatives. The general approach often involves the construction of the core pyrimidine ring followed by functional group interconversion. For instance, a related compound, 2,4-diamino-6-chloropyrimidine, is synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃)[6]. This chlorination step is a standard and effective method for converting hydroxyl groups on heterocyclic rings into good leaving groups for subsequent nucleophilic substitution reactions.

Caption: Plausible synthetic workflow for pyrimidine intermediates.

Key Reactive Sites and Their Utility

The strategic placement of functional groups makes this compound a powerful tool for building molecular diversity. The chlorine atom at the C2 position is particularly important; it is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups (amines, thiols, alkoxides) to explore structure-activity relationships (SAR).

Caption: Reactivity map of the core scaffold.

This reactivity is the cornerstone of its use in constructing libraries of compounds for high-throughput screening. For example, studies have shown that similar 6-dialkylaminopyrimidine carboxamides can be synthesized by the displacement of a 6-chloro group with various amines, leading to the discovery of novel antitubercular agents[7][8].

Applications in Drug Discovery

6-Amino-2-chloropyrimidine-4-carboxamide is not an active pharmaceutical ingredient (API) itself but rather a critical starting material. Its derivatives have shown significant promise across multiple therapeutic areas.

-

Antitubercular Agents : Phenotypic screening of compound libraries has identified the 6-dialkylaminopyrimidine carboxamide series as a promising class of novel antitubercular agents[7][8]. These compounds were found to be active against clinical strains of Mycobacterium tuberculosis and did not show cross-resistance with conventional drugs, suggesting a novel mechanism of action[7][8]. The synthesis of these agents relies on the displacement of the chloro group, highlighting the importance of our core compound as a precursor.

-

Anticancer and Antiviral Agents : The pyrimidine core is a well-established feature in numerous approved drugs[2]. The 2-chloropyrimidine-4-carboxamide scaffold is explicitly mentioned as a valuable intermediate in the synthesis of novel antiviral and anticancer agents[9]. The ability to modify the structure at the C2 position allows for the fine-tuning of interactions with biological targets like protein kinases, which are often dysregulated in cancer[2].

-

Enzyme Inhibitors : Derivatives of 2-aminopyrimidines have been synthesized and evaluated as potent inhibitors of β-glucuronidase, an enzyme associated with conditions like colon cancer[10]. The synthetic routes often start with a dichloropyrimidine, underscoring the utility of chloro-substituted pyrimidines in generating diverse libraries for enzyme inhibition screening[10].

Analytical Methodologies: Ensuring Purity and Identity

The validation of any synthetic intermediate is critical. For 6-Amino-2-chloropyrimidine-4-carboxamide, a combination of chromatographic and spectroscopic techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC) : An HPLC method is essential for assessing purity. While a specific method for this compound is not published, a robust method can be developed based on similar structures. For instance, a method for 4-Amino-2-chloropyridine uses a mixed-mode Primesep 100 column with a mobile phase of acetonitrile, water, and a sulfuric acid buffer, with UV detection at 200 nm[11]. This approach provides a solid starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. The expected spectra would show characteristic shifts for the aromatic protons on the pyrimidine ring and the protons of the amino and amide groups.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight (172.57 g/mol ) and provide fragmentation patterns that can further validate the structure[3].

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling chemical intermediates. Based on safety data for closely related pyrimidine compounds, the following precautions should be observed.

-

Hazard Identification : This class of compounds can cause skin and serious eye irritation[5][12]. Some may be harmful if swallowed[5][13].

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection (goggles)[12][14]. Engineering controls, such as a local exhaust ventilation system or fume hood, are necessary to prevent dust dispersion and inhalation[12][13].

-

Handling : Wash hands and any exposed skin thoroughly after handling[12][13]. Avoid creating dust. Do not get in eyes, on skin, or on clothing[5].

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place[5][13]. Store away from incompatible materials such as strong oxidizing agents and strong acids[13].

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of water. If irritation occurs, seek medical attention[12].

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice[12].

-

Inhalation : Remove person to fresh air. Get medical attention if you feel unwell[5][12].

-

Ingestion : Rinse mouth and seek medical attention[12].

-

Conclusion

6-Amino-2-chloropyrimidine-4-carboxamide is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, coupled with its versatile and predictable reactivity, make it an ideal starting point for the synthesis of diverse compound libraries. Its demonstrated utility in the development of novel antitubercular, anticancer, and antiviral agents underscores its significant value to the pharmaceutical and life sciences industries. By understanding its properties, reactivity, and safety requirements, researchers can effectively leverage this powerful intermediate to accelerate the discovery of next-generation therapeutics.

References

-

Thermo Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Retrieved from [Link]

-

Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

-

Khan, I., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Retrieved from [Link]

-

De Vita, D., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Welsch, M. E., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

-

De Vita, D., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides.... PubMed. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. arctomsci.com [arctomsci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 7. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Amino-2-chloropyrimidine-4-carboxamide

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] As a privileged structure, its derivatives are subjects of intense research in drug discovery. This guide provides a detailed technical examination of 6-Amino-2-chloropyrimidine-4-carboxamide, a key heterocyclic building block. We will dissect its molecular architecture, explore its spectroscopic signature, and elucidate its reactivity profile, which renders it a versatile intermediate for the synthesis of higher-order compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's properties and applications.

Molecular Structure and Physicochemical Properties

6-Amino-2-chloropyrimidine-4-carboxamide is a substituted pyrimidine characterized by three key functional groups attached to the aromatic ring: an amino group at position 6, a chloro group at position 2, and a carboxamide group at position 4. The interplay of these substituents defines the molecule's electronic landscape and reactivity.

The amino group acts as an electron-donating group through resonance, increasing the electron density of the pyrimidine ring. Conversely, the chlorine atom and the carboxamide group are electron-withdrawing, which decreases the ring's electron density. This electronic push-pull dynamic makes the C2-chlorine a prime site for nucleophilic aromatic substitution (SNAr), a foundational reaction in its synthetic applications.[2][3]

Core Structural Data

| Property | Value |

| IUPAC Name | 6-amino-2-chloropyrimidine-4-carboxamide |

| CAS Number | 500352-09-0[4][5] |

| Molecular Formula | C₅H₅ClN₄O[4][5][6] |

| Molecular Weight | 172.57 g/mol [5] |

| Monoisotopic Mass | 172.0151885 Da[5][6] |

Molecular Visualization

The structural arrangement of the atoms is crucial for understanding its chemical behavior. The following diagram illustrates the atom numbering and connectivity.

Caption: 2D structure of 6-Amino-2-chloropyrimidine-4-carboxamide with atom numbering.

Physicochemical Properties (Computed)

Computational models provide valuable insights into the molecule's behavior in biological systems.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 94.9 Ų | [5] |

| XLogP3 | 1.09 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Melting Point | >300 °C | [5] |

The high melting point suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the amino and carboxamide groups of adjacent molecules. While a specific crystal structure for this exact compound is not publicly available, related structures like 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate show extensive hydrogen bonding networks, forming motifs that dictate crystal packing.[7] It is highly probable that 6-Amino-2-chloropyrimidine-4-carboxamide engages in similar intermolecular N-H···O and N-H···N hydrogen bonds, contributing to its high thermal stability.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data for 6-Amino-2-chloropyrimidine-4-carboxamide are as follows:

-

¹H NMR Spectroscopy: The spectrum would be expected to show three distinct signals in deuterated DMSO: a singlet for the C5-H proton, and two broad singlets for the -NH₂ protons of the amino and carboxamide groups. The exact chemical shifts would depend on the solvent and concentration, but the C5-H proton would likely appear in the aromatic region.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[8] The monoisotopic mass is 172.0151885 Da.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretches of the primary amine and amide N-H bonds.[9][10]

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide I band (carbonyl stretch).

-

N-H bending: A band around 1600-1650 cm⁻¹ for the scissoring vibration of the NH₂ groups.[10]

-

Aromatic ring stretching: C=C and C=N stretching vibrations within the pyrimidine ring, typically appearing in the 1400-1600 cm⁻¹ region.[9]

-

C-Cl stretching: A band in the lower frequency region, typically 600-800 cm⁻¹.

-

Synthesis and Reactivity Profile

The primary utility of 6-Amino-2-chloropyrimidine-4-carboxamide lies in its role as a reactive intermediate. Its synthesis and subsequent reactions are central to its application in building more complex molecular frameworks.

Synthetic Workflow

A common synthetic strategy for this class of compounds involves the manipulation of more readily available pyrimidine precursors. A plausible route starts from a dichlorinated pyrimidine, followed by sequential nucleophilic substitutions.

Caption: General scheme for SNAr reactions using the target compound as a scaffold.

Applications in Drug Discovery and Development

The 6-aminopyrimidine-4-carboxamide core is a validated scaffold for generating biologically active compounds. Its ability to be readily diversified at the C2 position allows for systematic Structure-Activity Relationship (SAR) studies.

For example, screening of compound libraries has identified 6-dialkylaminopyrimidine carboxamides as a promising series with novel antitubercular activity against Mycobacterium tuberculosis. [11][12]The synthesis of these active compounds often begins with a chloropyrimidine intermediate, where various amines are introduced via the SNAr reaction to explore the chemical space and optimize for potency and improved physicochemical properties.

[11][12]

Furthermore, substituted 2-aminopyrimidines are widely explored as kinase inhibitors, which are crucial in oncology. [13]The synthesis of these inhibitors frequently involves the reaction of a chloropyrimidine precursor with an appropriate amine, highlighting the importance of scaffolds like 6-Amino-2-chloropyrimidine-4-carboxamide.

[13][14]

Conclusion

6-Amino-2-chloropyrimidine-4-carboxamide is more than a simple chemical compound; it is a strategically designed molecular tool. Its structure, characterized by a specific arrangement of electron-donating and -withdrawing groups, confers a predictable and highly useful reactivity profile centered on the nucleophilic substitution of its C2-chloro group. This feature, combined with the proven biological relevance of the pyrimidine core, establishes it as a valuable starting material for the synthesis of diverse compound libraries. For researchers in medicinal chemistry, a thorough understanding of this molecule's structure and reactivity is essential for leveraging its full potential in the rational design and development of novel therapeutic agents.

References

- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Google AI Grounding.

- BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.

- 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O). PubChemLite.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).

- Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. ResearchGate.

- Wikipedia. 2-Chloropyridine.

- CAS NO. 500352-09-0 | 6-amino-2-chloropyrimidine-4-carboxamide | Catalog EN300-6766598. Arctom.

- Sharma, V. K., Kumar, P., & Sharma, S. D. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

- Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.

- 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-, ammonium salt (1:1). (n.d.).

- Chibale, K., et al. (2017).

- 5-AMINO-2-CHLOROPYRIDINE-4-CARBOXYLIC ACID(58483-95-7) 1H NMR spectrum. (n.d.).

- 500352-09-0, 6-AMino-2-chloropyriMidine-4-carboxaMide Formula. ECHEMI.

- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem - NIH.

- Hsu, J.-L., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. PubChem - NIH.

- 6-amino-5-chloropyrimidine-4-carboxylic acid 97% | CAS: 914916-98-6. AChemBlock.

- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate.

- Pathak, A. K., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Chibale, K., et al. (2017).

- 156-83-2|6-Chloropyrimidine-2,4-diamine. BLD Pharm.

- Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

- Ebenezer, S., et al. (2015).

- He, H.-Y., & Kang, B.-S. (2007).

- CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. (n.d.).

- 6-Chloro-2,4-diaminopyrimidine | 156-83-2. Tokyo Chemical Industry (India) Pvt. Ltd.

- Certificate of Analysis. MedchemExpress.com.

- 6-Amino-2-chloropyrimidine-4-carboxamide. CymitQuimica.

- Pyrimidine, 5-amino-6-chloro-2-ethyl-4-ethylamino-. NIST WebBook.

- Ebenezer, S., & Muthiah, P. T. (2015).

- 2,6-Diamino-4-chloropyrimidine 98 156-83-2. Sigma-Aldrich.

- 4-Amino-6-hydroxy-2-mercaptopyrimidine 98 65802-56-4. Sigma-Aldrich.

- CAS No : 335-67-1 | Chemical Name : Perfluorooctanoic Acid. Pharmaffiliates.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. arctomsci.com [arctomsci.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O) [pubchemlite.lcsb.uni.lu]

- 7. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

Abstract: 6-Amino-2-chloropyrimidine-4-carboxamide is a key heterocyclic building block, valuable for the synthesis of complex molecules in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its trifunctional nature—possessing a nucleophilic amino group, an electrophilic chloro site, and a hydrogen-bonding carboxamide—makes it a versatile scaffold. This guide provides an in-depth examination of a robust and regioselective pathway for its synthesis, starting from the commercially available orotate monohydrate. We will delve into the mechanistic underpinnings of each transformation, present a detailed experimental protocol, and discuss the critical aspects of reaction control that ensure high yield and purity.

Strategic Approach: Retrosynthetic Analysis

The synthesis of a polysubstituted heterocycle like 6-amino-2-chloropyrimidine-4-carboxamide requires careful strategic planning to control regiochemistry. The inherent reactivity differences of the positions on the pyrimidine ring are central to this strategy. The C4 and C6 positions are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[1] This principle forms the cornerstone of our synthetic design.

Our retrosynthetic analysis (Figure 1) disconnects the target molecule at the C6-N bond, identifying 2,6-dichloropyrimidine-4-carboxamide as the key penultimate intermediate. This precursor is ideal because the two chlorine atoms exhibit differential reactivity, allowing for a selective mono-amination at the more activated C6 position. This key intermediate can be traced back to 2,6-dichloropyrimidine-4-carbonyl chloride , which itself is derived from the readily available orotic acid (uracil-6-carboxylic acid). This pathway is advantageous as it builds complexity on a simple, cost-effective starting material.

Figure 1: Retrosynthetic analysis of 6-Amino-2-chloropyrimidine-4-carboxamide.

The Core Synthesis Pathway: A Mechanistic Perspective

The forward synthesis involves three primary transformations, each chosen to efficiently and selectively install the required functional groups.

Step A: Dichlorination and Acyl Chloride Formation

The synthesis commences with orotic acid (or its monohydrate). A robust method for converting the dihydroxy pyrimidine and carboxylic acid moieties into their chlorinated counterparts is treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[2]

-

Mechanism: The reaction proceeds via a Vilsmeier-Haack-type mechanism. DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. The pyrimidine ring's hydroxyl groups (in their tautomeric keto form) and the carboxylic acid are converted into highly reactive intermediates that are subsequently displaced by chloride ions. The use of excess POCl₃ serves as both reagent and solvent, driving the reaction to completion. This one-pot procedure efficiently generates the highly reactive intermediate, 2,6-dichloropyrimidine-4-carbonyl chloride .[2]

Step B: Amidation of the Acyl Chloride

The crude 2,6-dichloropyrimidine-4-carbonyl chloride is a potent acylating agent. It can be directly converted to the corresponding primary amide, 2,6-dichloropyrimidine-4-carboxamide , by quenching the reaction mixture with an ammonia source, such as aqueous ammonium hydroxide.

-

Mechanism: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the ammonia molecule attacks the highly electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion as the leaving group and forming the stable carboxamide functional group. This reaction is typically fast and high-yielding.

Step C: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This is the most critical step of the synthesis, where one of the two chloro substituents is selectively replaced by an amino group. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4/C6 > C2.[1] In our intermediate, 2,6-dichloropyrimidine-4-carboxamide, the C6 position is further activated towards nucleophilic attack by the electron-withdrawing nature of both the adjacent ring nitrogen and the carboxamide group at C4.

-

Mechanism: The reaction with ammonia proceeds via a bimolecular SNAr mechanism.

-

Nucleophilic Attack: An ammonia molecule attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.

-

Stabilization: The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the C4-carboxamide group, which stabilizes the intermediate. The stabilization of the intermediate formed by attack at C6 is more favorable than that formed by attack at C2.

-

Rearomatization: The complex rearomatizes by expelling the chloride ion, which is an excellent leaving group, to yield the final product, 6-amino-2-chloropyrimidine-4-carboxamide .

-

Controlling the reaction conditions (temperature, stoichiometry of ammonia) is crucial to prevent undesired side reactions, such as the displacement of the second chlorine atom at the C2 position. Performing the reaction at controlled temperatures, as seen in analogous selective aminations, favors the mono-substituted product.[3][4]

Detailed Experimental Protocol

This protocol synthesizes established procedures for chlorination and selective amination of pyrimidine systems.[2][3]

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier (Example) |

| Orotate Monohydrate | 174.11 | 17.41 g | 100 | 1.0 | Sigma-Aldrich |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | 1092 | 10.9 | Acros Organics |

| N,N-Dimethylformamide (DMF) | 73.09 | 1.0 mL | - | cat. | Fisher Scientific |

| Ammonium Hydroxide (28-30%) | 35.05 | 150 mL | ~2400 | ~24 | J.T. Baker |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | - | VWR |

| Deionized Water | 18.02 | 1 L | - | - | - |

| Anhydrous Sodium Sulfate | 142.04 | 50 g | - | - | EMD Millipore |

Step-by-Step Procedure

Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carboxamide

-

Reaction Setup: In a certified fume hood, equip a 500 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer. Charge the flask with orotate monohydrate (17.41 g, 100 mmol).

-

Chlorination: Carefully add phosphorus oxychloride (100 mL, 1092 mmol) followed by catalytic N,N-dimethylformamide (20 drops, ~1 mL).

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain this temperature with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up (Part 1): Allow the dark reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice in a 2 L beaker with vigorous mechanical stirring. Caution: This step is highly exothermic and releases HCl gas.

-

Amidation: Once the initial quench subsides, slowly add concentrated ammonium hydroxide (~150 mL) to the cold mixture until the pH is ~8-9. Stir the resulting slurry at 0-5 °C for 1 hour.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral. Dry the collected solid, 2,6-dichloropyrimidine-4-carboxamide , under vacuum at 50 °C. The product can be used in the next step without further purification.

Step 2: Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

-

Reaction Setup: Transfer the crude 2,6-dichloropyrimidine-4-carboxamide to a 500 mL pressure-rated flask equipped with a magnetic stir bar.

-

Amination: Add 200 mL of concentrated ammonium hydroxide. Seal the flask tightly.

-

Heating: Heat the mixture in an oil bath to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. For higher purity, the product can be recrystallized from an ethanol/water mixture. Dry the final white to off-white solid product under vacuum.

Process and Workflow Visualization

The overall synthetic workflow is a streamlined, two-stage process from the common starting material to the final product.

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

The described synthetic pathway provides a reliable and scalable method for producing 6-amino-2-chloropyrimidine-4-carboxamide. The strategy hinges on the well-established reactivity patterns of the pyrimidine core, particularly the differential electrophilicity of the C2 and C6 positions. By leveraging a regioselective nucleophilic aromatic substitution on a readily prepared dichlorinated intermediate, this guide offers researchers a clear and mechanistically sound approach to accessing this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3849–3852. [Link]

-

MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2642. [Link]

-

ACS Publications. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 21(15), 6048-6052. [Link]

-

Singh, R., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(13), 7079–7096. [Link]

-

ACS Publications. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(13), 7079-7096. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,6-DICHLOROPYRIMIDINE-4-CARBONYL CHLORIDE | 26830-94-4 [chemicalbook.com]

- 3. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2-chloropyrimidine-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Amino-2-chloropyrimidine-4-carboxamide, a molecule of considerable interest in medicinal and materials chemistry. As a Senior Application Scientist, the objective is to deliver not just raw data, but a cohesive, expert interpretation that bridges theoretical principles with practical application. This document is structured to guide researchers, scientists, and drug development professionals through the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are presented to be self-validating, grounded in authoritative references, and designed for immediate application in a laboratory setting.

Introduction: The Significance of Structural Verification

6-Amino-2-chloropyrimidine-4-carboxamide belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a cornerstone in the development of a vast array of pharmaceuticals. The precise arrangement of its functional groups—an amino group, a chloro substituent, and a carboxamide moiety on the pyrimidine ring—creates a unique electronic and steric profile that dictates its biological activity and chemical reactivity. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor.

This guide moves beyond a simple listing of spectral data. It delves into the causality behind the expected spectral features, providing a robust framework for understanding the molecule's properties. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogs and first-principle spectroscopic theory to present a highly accurate, predictive guide.

Molecular Overview and Key Structural Features

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic signatures.

-

Molecular Formula: C₅H₅ClN₄O

-

Molecular Weight: 172.57 g/mol [1]

-

Canonical SMILES: C1=C(N=C(N=C1N)Cl)C(=O)N[2]

Figure 1: 2D structure of 6-Amino-2-chloropyrimidine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed molecular map.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to be relatively simple, revealing the key proton-containing functional groups. The choice of a polar aprotic solvent like DMSO-d₆ is crucial, as it can effectively solvate the molecule and participate in hydrogen bonding, which influences the chemical shifts of labile protons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expert Rationale & Causality |

|---|---|---|---|---|

| ~7.8 – 8.2 | Broad Singlet | 1H | -CONHH (Amide) | Amide protons are diastereotopic and can exhibit restricted rotation, often appearing as two distinct broad signals. Their significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and intramolecular hydrogen bonding possibilities. |

| ~7.4 – 7.8 | Broad Singlet | 1H | -CONH H (Amide) | See above. The chemical shift difference between the two amide protons can be solvent and temperature-dependent. |

| ~7.2 – 7.6 | Broad Singlet | 2H | -NH₂ (Amino) | The protons of the C6-amino group are deshielded by the aromatic pyrimidine ring. The signal is typically broad due to rapid chemical exchange with trace water and quadrupolar broadening from the ¹⁴N nucleus. |

| ~6.8 – 7.1 | Singlet | 1H | H-5 (Ring Proton) | As the sole proton directly attached to the pyrimidine ring, it appears as a sharp singlet. Its chemical shift is influenced by the cumulative electronic effects of the surrounding substituents. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and insight into their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Expert Rationale & Causality |

|---|---|---|

| ~167.0 | C =O (Amide) | The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen atom.[3] |

| ~162.5 | C -6 (C-NH₂) | This carbon is attached to two nitrogen atoms (one in the ring, one from the amino group), resulting in a significant downfield shift. |

| ~160.0 | C -2 (C-Cl) | The presence of the electronegative chlorine atom and two adjacent ring nitrogens strongly deshields this carbon, placing it far downfield. |

| ~158.0 | C -4 (C-CONH₂) | This quaternary carbon is part of the electron-deficient pyrimidine ring and is bonded to the carboxamide group, leading to a downfield resonance. |

| ~105.0 | C -5 (C-H) | This is the only carbon in the ring bonded to a hydrogen atom. It is the most shielded of the ring carbons, resulting in a more upfield chemical shift. |

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups. For 6-Amino-2-chloropyrimidine-4-carboxamide, the key signatures will arise from the N-H, C=O, and C-Cl bonds, as well as the pyrimidine ring itself.

Table 3: Predicted Key IR Absorption Bands (ATR or KBr Pellet) | Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Expert Rationale & Causality | | :--- | :--- | :--- | :--- | :--- | | 3450 – 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch (Amino & Amide) | The presence of two distinct N-H stretching bands is characteristic of a primary amine or amide. Hydrogen bonding can broaden these peaks.[4][5] | | ~1680 | Strong, Sharp | C=O Stretch (Amide I Band) | This is one of the most intense and reliable absorptions, corresponding to the carbonyl stretch of the primary amide. Its position indicates a conjugated amide system.[6] | | ~1640 | Medium-Strong | N-H Bend (Amino/Amide II Band) | This band arises from the scissoring motion of the N-H bonds in the primary amino and amide groups. | | 1600 – 1450 | Medium (multiple bands) | C=C and C=N Ring Stretch | Aromatic and heteroaromatic rings display a series of characteristic absorptions in this region, often referred to as "ring breathing" modes.[4] | | 800 – 700 | Medium-Strong | C-Cl Stretch | The vibration of the carbon-chlorine bond typically appears in this region of the fingerprint, providing evidence for the chloro-substituent. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Expected Mass Spectrum (Electron Ionization or Electrospray)

-

Molecular Ion (M⁺˙): A prominent peak at m/z 172 .

-

Isotopic Peak ([M+2]⁺˙): A crucial diagnostic peak at m/z 174 . The relative intensity of this peak will be approximately one-third ( ~33%) of the m/z 172 peak, which is the characteristic isotopic signature for a molecule containing a single chlorine atom.[7]

Key Fragmentation Pathways: A Logic of Molecular Breakdown

The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. The most likely fragmentation pathways involve the cleavage of the weakest bonds or the loss of stable neutral molecules.

Figure 3: Predicted major fragmentation pathways for 6-Amino-2-chloropyrimidine-4-carboxamide.

Conclusion: A Synthesized Spectroscopic Identity

This guide has established a detailed and scientifically grounded spectroscopic profile for 6-Amino-2-chloropyrimidine-4-carboxamide. By integrating predicted data from NMR, IR, and Mass Spectrometry, a complete and verifiable structural identity emerges. The provided protocols are designed to be robust and reproducible, ensuring that researchers can confidently apply these methods in their own laboratories. The emphasis on the causality behind spectral features elevates this guide from a mere data sheet to an instructional tool, empowering scientists to not only confirm the structure of the target molecule but also to apply these principles to new and related compounds.

References

-

Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available at: [Link]

-

PubChemLite. (n.d.). 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O). Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]

-

Arctom. (n.d.). 6-amino-2-chloropyrimidine-4-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10. Available at: [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1888. Available at: [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2205. Available at: [Link]

-

He, H. Y., et al. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E, 63(Pt 12), o4673. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 6-Amino-2-chloropyrimidine-4-carboxamide

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate process of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar upon which its entire preclinical and clinical trajectory rests. Among these properties, solubility stands out as a critical determinant of a molecule's ultimate bioavailability and therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility profile of 6-Amino-2-chloropyrimidine-4-carboxamide , a heterocyclic compound of interest within medicinal chemistry.

Given the limited publicly available experimental data for this specific molecule, this document synthesizes information on structurally related pyrimidine derivatives to construct a predictive solubility profile. Furthermore, it offers comprehensive, field-proven methodologies for researchers to experimentally determine the precise solubility characteristics of this compound, ensuring a robust and self-validating approach to its investigation.

Molecular Architecture and Physicochemical Attributes

A compound's solubility is intrinsically linked to its molecular structure and inherent physicochemical properties. 6-Amino-2-chloropyrimidine-4-carboxamide is a substituted pyrimidine with key functional groups that dictate its behavior in various solvent systems.

Table 1: Physicochemical Properties of 6-Amino-2-chloropyrimidine-4-carboxamide

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₄O | |

| Molecular Weight | 172.57 g/mol | [1] |

| Predicted XLogP3 | 1.0926 | |

| Heavy Atom Count | 11 | [1] |

| Rotatable Bond Count | 1 | [1] |

The presence of an amino group (-NH₂), a carboxamide group (-CONH₂), and nitrogen atoms within the pyrimidine ring suggests the potential for hydrogen bonding with protic solvents, which would enhance aqueous solubility. Conversely, the chloro group (-Cl) and the aromatic pyrimidine ring contribute to the molecule's lipophilicity. The predicted XLogP3 value of approximately 1.1 indicates a relatively balanced hydrophilic-lipophilic character.

Predictive Solubility Profile: An Evidence-Based Estimation

In the absence of direct experimental solubility data for 6-Amino-2-chloropyrimidine-4-carboxamide, we can infer its likely behavior by examining a closely related analog, 2,4-Diamino-6-chloropyrimidine . This compound is described as having "moderate water solubility" and being more soluble in organic solvents like ethanol and methanol[2].

Based on this, we can postulate the following solubility profile for 6-Amino-2-chloropyrimidine-4-carboxamide:

-

Aqueous Solubility: Likely to be low to moderate. The presence of hydrogen bond donors and acceptors should afford some degree of water solubility. However, the overall crystal lattice energy of the solid form will play a significant role and may limit solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents, which are effective at solvating a wide range of organic molecules. For many pyrimidine derivatives, DMSO is a common solvent for creating stock solutions in biological assays.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the molecule.

It is imperative for researchers to experimentally validate this predictive profile. The following sections provide the necessary protocols for such a determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of 6-Amino-2-chloropyrimidine-4-carboxamide is not a static value but is influenced by several environmental factors:

-

pH: The amino group on the pyrimidine ring is basic and can be protonated at acidic pH. The pKa of the molecule will determine the pH range at which it exists in its ionized form, which is generally more water-soluble than the neutral form[3].

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[4][5].

-

Crystal Polymorphism: The crystalline form of the solid can significantly impact solubility. Amorphous forms are typically more soluble than stable crystalline forms due to lower lattice energy[4].

Experimental Determination of Solubility: A Practical Guide

To move from a predictive to a definitive solubility profile, rigorous experimental evaluation is necessary. The two most common and informative methods are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.

Caption: Workflow for Thermodynamic Solubility Assay.

-

Sample Preparation: Add an excess amount of solid 6-Amino-2-chloropyrimidine-4-carboxamide to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. The solid and liquid phases can be separated by centrifugation or filtration.

-

Sampling and Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV against a standard curve.

Conclusion and Future Directions

The solubility of 6-Amino-2-chloropyrimidine-4-carboxamide is a critical parameter that will govern its utility in drug discovery and development. While a definitive, experimentally determined solubility profile is not yet publicly available, this guide provides a scientifically grounded, predictive profile based on a structurally similar molecule. More importantly, it equips researchers with the necessary knowledge and detailed protocols to perform their own robust solubility assessments.

The experimental determination of both kinetic and thermodynamic solubility in a range of aqueous buffers at different pH values and in various organic solvents will provide a comprehensive understanding of this compound's behavior. These data will be invaluable for interpreting biological assay results, guiding formulation strategies, and ultimately, unlocking the full therapeutic potential of 6-Amino-2-chloropyrimidine-4-carboxamide.

References

-

PubChem. 6-amino-2-chloropyrimidine-4-carboxamide. National Center for Biotechnology Information. [Link]

-

Autech Industry Co.,Ltd. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

Sources

An In-Depth Technical Guide to 6-Amino-2-chloropyrimidine-4-carboxamide for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-2-chloropyrimidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing data from established chemical suppliers and the broader scientific literature on related pyrimidine derivatives, this document offers insights into its chemical properties, safe handling procedures, plausible synthetic routes, and its potential role in the development of novel therapeutics. The unique arrangement of amino, chloro, and carboxamide functional groups on the pyrimidine core makes this molecule a versatile scaffold for targeting a range of biological pathways.

Section 1: Chemical Identity and Physicochemical Properties

6-Amino-2-chloropyrimidine-4-carboxamide is a substituted pyrimidine with the chemical formula C₅H₅ClN₄O. The presence of both hydrogen bond donors (amino and amide groups) and acceptors (pyrimidine nitrogens, carbonyl oxygen), alongside a reactive chloro group, defines its chemical character and potential for diverse molecular interactions and further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 500352-09-0 | [1] |

| Molecular Formula | C₅H₅ClN₄O | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Melting Point | >300°C | |

| Appearance | Likely an off-white to pale yellow solid | Inferred from similar compounds[2] |

Section 2: Hazard Identification and Safe Handling

While a specific Material Safety Data Sheet (MSDS) for 6-Amino-2-chloropyrimidine-4-carboxamide is not publicly available, data from structurally similar chloropyrimidine derivatives, such as 2,4-Diamino-6-chloropyrimidine, provide a basis for recommended safety protocols.[2][3][4] The following guidance is based on these analogous compounds and general laboratory safety principles.

2.1. GHS Hazard Classification (Inferred)

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed).[2][4]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][3]

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and follow manufacturer guidelines for breakthrough time.[4][6]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[5]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][5]

2.3. First Aid Procedures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[2][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[2][3]

2.4. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be treated as hazardous.[4]

Section 3: Synthesis and Reactivity

A definitive, published protocol for the synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide was not identified in the surveyed literature. However, based on established pyrimidine chemistry, a plausible synthetic pathway can be proposed. This theoretical route leverages common starting materials and reaction types in medicinal chemistry.

3.1. Proposed Synthetic Pathway

The synthesis could logically proceed from a more readily available dichlorinated pyrimidine precursor. A key strategic consideration is the differential reactivity of the chloro groups at the 2 and 6 positions, and the timing of the amination and amidation steps. A potential route is outlined below.

Caption: Proposed two-step synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Selective Amination of 2,6-Dichloropyrimidine-4-carboxylic acid

-

Reaction Setup: In a pressure vessel, dissolve 2,6-dichloropyrimidine-4-carboxylic acid in a suitable solvent such as dioxane or isopropanol.

-

Amination: Cool the solution in an ice bath and bubble ammonia gas through the mixture, or add a solution of ammonia in the chosen solvent. Seal the vessel.

-

Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will need to be carefully optimized to favor mono-substitution at the more reactive C6 position over the C2 position.

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The crude product, 6-Amino-2-chloropyrimidine-4-carboxylic acid, can be purified by recrystallization or column chromatography.

Causality: The chloro group at the C6 position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution than the one at the C2 position, allowing for selective amination under controlled conditions.

Step 2: Amidation of 6-Amino-2-chloropyrimidine-4-carboxylic acid

-

Acid Activation: Suspend 6-Amino-2-chloropyrimidine-4-carboxylic acid in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir at room temperature to form the activated ester.

-

Amide Formation: Introduce a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent, to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Upon completion, perform an aqueous work-up to remove excess reagents. The final product, 6-Amino-2-chloropyrimidine-4-carboxamide, can be purified by precipitation, recrystallization, or flash chromatography.

Self-Validation: The integrity of the final compound should be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify its structure and purity.

Section 4: Relevance in Drug Discovery and Potential Biological Activity

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds with biological targets, coupled with its favorable physicochemical properties, makes it a cornerstone of modern drug design.[7][8]

4.1. The Aminopyrimidine Scaffold in Kinase Inhibition

Many small-molecule kinase inhibitors utilize the aminopyrimidine core to anchor within the ATP-binding site of protein kinases. The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine base of ATP.

Caption: Aminopyrimidine scaffold binding to a kinase active site.

4.2. Potential Therapeutic Applications

Derivatives of aminopyrimidine have demonstrated a wide array of biological activities, suggesting potential applications for 6-Amino-2-chloropyrimidine-4-carboxamide in various therapeutic areas:

-

Oncology: As inhibitors of protein kinases like EGFR, CDK, and VEGFR, which are often dysregulated in cancer.[9][10] The carboxamide group can also form additional interactions, enhancing binding affinity and selectivity.

-

Immunology and Inflammation: Certain pyrimidine derivatives act as antagonists for prostaglandin receptors, such as EP2, which are involved in inflammatory processes.[6]

-

Infectious Diseases: The pyrimidine nucleus is central to antifolates like trimethoprim, which inhibit bacterial dihydrofolate reductase (DHFR).[8] There is ongoing research into pyrimidines as antitubercular and antiviral agents.[5]

-

Neurological Disorders: The versatility of the pyrimidine scaffold has led to its exploration in targeting CNS-related pathways.[7]

4.3. Role in Signaling Pathways

The biological effects of aminopyrimidine derivatives are often mediated through their modulation of key cellular signaling pathways. For instance, inhibition of receptor tyrosine kinases (e.g., EGFR) can block downstream pathways like the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[11] Additionally, 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is implicated in both embryonic development and cancer.[4] The specific signaling pathways modulated by 6-Amino-2-chloropyrimidine-4-carboxamide would need to be elucidated through dedicated biological screening and mechanism-of-action studies.

References

-

Lyothier, I., Diethelm, S., Pothier, J., et al. (2025). Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists. ChemMedChem, 20(12), e202500119. Available from: [Link]

-

Ali, M. A., & Ismail, N. H. (Year unavailable). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Available from: [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

-

Del Bello, F., et al. (2015). Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. Bioorganic & Medicinal Chemistry, 23(17), 5414-5423. Available from: [Link]

-

Wang, D., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

-

Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available from: [Link]

-

El-Damasy, A. K., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

Sources

- 1. 6-Amino-2-chloropyrimidine-4-carboxamide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. wjarr.com [wjarr.com]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 6-Amino-2-chloropyrimidine-4-carboxamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for ligands targeting a multitude of biological receptors.[1] Within this esteemed class of heterocycles, 6-Amino-2-chloropyrimidine-4-carboxamide emerges as a particularly valuable starting material. Its strategically positioned functional groups—a reactive chlorine atom, a hydrogen-bonding amino group, and a pharmacologically significant carboxamide moiety—provide a trifecta of chemical handles for constructing diverse molecular libraries. This guide offers a senior scientist's perspective on the untapped potential of this compound, moving beyond a simple catalog of reactions to explain the causal logic behind its application in developing next-generation therapeutics, particularly in the fields of oncology and infectious diseases.

Molecular Profile and Strategic Importance

At its core, 6-Amino-2-chloropyrimidine-4-carboxamide is a stable, crystalline powder.[2] Its true value, however, lies in its inherent chemical reactivity and structural features, which make it an ideal launchpad for synthetic diversification.

| Property | Value | Source |

| CAS Number | 500352-09-0 | [3] |

| Molecular Formula | C₅H₅ClN₄O | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| Melting Point | >300°C | [3] |

| Appearance | White crystalline powder | [2] |

The key to its utility is the 2-chloro substituent. This chlorine atom acts as an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide array of functional groups, which is the primary strategy for exploring the chemical space around this core. The carboxamide and amino groups, in turn, are critical pharmacophores, capable of forming essential hydrogen bond interactions within the binding pockets of target proteins.[4]

Caption: Chemical structure of 6-Amino-2-chloropyrimidine-4-carboxamide.

Core Research Application: Antitubercular Drug Development

One of the most promising applications for this scaffold is in the fight against tuberculosis (TB), a disease for which new treatments are desperately needed due to rising drug resistance.

A Novel Mechanism of Action

High-throughput screening of compound libraries against Mycobacterium tuberculosis (Mtb) identified a series of 6-dialkylaminopyrimidine carboxamides, derived directly from the 6-amino-2-chloropyrimidine core, as potent inhibitors of the bacterium.[5][6][7] Crucially, these compounds demonstrated activity against various clinical Mtb strains and showed no cross-resistance with conventional TB drugs.[5][6][7] This is a strong indicator of a novel mechanism of action, a critical attribute for any new anti-TB drug candidate.[7]

Chemoproteomic analysis has identified two putative protein targets of unknown function, BCG_3193 and BCG_3827, for this compound series.[5][6] This provides a concrete starting point for mechanistic studies and target-based drug design.

Caption: Workflow for antitubercular drug discovery.

Emerging Application: Anticancer Agent Synthesis

The pyrimidine scaffold is prevalent in oncology, with numerous approved drugs built upon this core. 6-Amino-2-chloropyrimidine-4-carboxamide serves as an excellent precursor for novel cytotoxic agents.

Targeting Cancer Cell Proliferation and Survival

Derivatives synthesized from this core have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2).[8][9] The versatility of the scaffold allows for the design of molecules that can act as dual-target inhibitors. For instance, novel aminopyrimidine derivatives have been developed as potent dual inhibitors of BRD4 and PLK1, two key proteins involved in cell cycle regulation and oncogene expression.[10][11]

Mechanistic studies reveal that these compounds can trigger apoptosis (programmed cell death) by modulating key signaling proteins like Bax and Bcl-2, activating caspases, and arresting the cell cycle, thereby preventing cancer cell proliferation.[10][12]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines.

| Derivative Class | Cell Line | Measurement | Value | Source |

| Pyrimidopyrimidines | HCT-116 (Colorectal) | IC₅₀ | ~Doxorubicin | [8] |

| Pyrimidopyrimidines | MCF-7 (Breast) | IC₅₀ | ~Doxorubicin | [8] |

| Pyrimidopyrimidines | HEPG-2 (Liver) | IC₅₀ | ~Doxorubicin | [8] |

| 2-amino-4-chloro-pyrimidine derivative 6 | HCT-116 (Colorectal) | EC₅₀ | 89.24 ± 1.36 µM | [9][13] |

| 2-amino-4-chloro-pyrimidine derivative 6 | MCF-7 (Breast) | EC₅₀ | 89.37 ± 1.17 µM | [9][13] |

| Aminopyrimidine-2,4-dione 7 | MDA-MB-231 (Breast) | IC₅₀ | 0.4 µM | [10] |

Synthetic Protocols and Methodologies

The primary synthetic utility of 6-Amino-2-chloropyrimidine-4-carboxamide involves the substitution of the C2-chloro group. Microwave-assisted synthesis has proven to be an efficient method, often reducing reaction times and improving yields.[9][14]

General Protocol: Microwave-Assisted Nucleophilic Substitution

This protocol provides a representative workflow for reacting the core scaffold with various amines to generate a library of derivatives.

Objective: To synthesize a derivative library by displacing the 2-chloro group with a primary or secondary amine.

Materials:

-

6-Amino-2-chloropyrimidine-4-carboxamide

-

Substituted amine (e.g., N-methylpiperazine, anilines)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous isopropanol (i-PrOH) or similar high-boiling solvent

-

Microwave reactor vials

Procedure:

-

To a microwave reaction vial, add 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq).

-

Add anhydrous isopropanol to dissolve or suspend the starting material.

-

Add the desired substituted amine (1.0 - 1.2 eq).

-

Add triethylamine (2.0 eq) as a base to scavenge the HCl byproduct.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120-140°C for 15-30 minutes.[9] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction vial to room temperature.

-

The resulting precipitate can be filtered or the solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by extraction with a suitable organic solvent (e.g., ethyl acetate) against a saturated sodium bicarbonate solution, followed by column chromatography on silica gel.[9][15]

Caption: General scheme for nucleophilic substitution.

Future Research Directions and Conclusion

While the potential in antitubercular and anticancer research is clear, the versatility of the 6-Amino-2-chloropyrimidine-4-carboxamide scaffold suggests numerous other avenues for exploration. The broad biological activities reported for the wider pyrimidine class—including anti-inflammatory, antioxidant, antiviral, and antidiabetic properties—provide a roadmap for future screening efforts.[8] Furthermore, its use as an intermediate for creating β-glucuronidase inhibitors highlights its potential in targeting specific enzymes implicated in disease.[16][17]

References

- Keshk, R. M., Salama, Z. A., Elsaedany, S. K., ElRehim, E. M. A., & Beltagy, D. M. (2025, March 18).

- Muruthi, T. T., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry.

- ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK.com.

- ECHEMI. 6-AMino-2-chloropyriMidine-4-carboxaMide. ECHEMI.com.

- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.